

# An In-depth Technical Guide to the Thermodynamic Properties of the CN Radical

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cyano radical*

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The **cyano radical** (CN), a highly reactive and ubiquitous molecule, plays a crucial role in a variety of chemical environments, from the interstellar medium to combustion processes and potentially in biological systems. A thorough understanding of its thermodynamic properties is fundamental to elucidating its reaction mechanisms and predicting its behavior. This technical guide provides a comprehensive overview of the core thermodynamic properties of the CN radical, details the experimental protocols used for their determination, and visualizes key reaction pathways.

## Core Thermodynamic Properties

The thermodynamic stability and reactivity of the CN radical are dictated by its fundamental thermodynamic parameters. These values are essential for kinetic and equilibrium calculations in complex chemical systems.

## Data Presentation

The following table summarizes the key quantitative thermodynamic data for the CN radical in the gas phase at standard conditions (298.15 K and 1 bar).

Thermodynamic Property	Symbol	Value	Units	Reference(s)
Standard Enthalpy of Formation	$\Delta H_f^\circ$	435.14	kJ/mol	[1]
Standard Molar Entropy	$S^\circ$	202.64	J/(mol·K)	[1]
Standard Gibbs Free Energy of Formation	$\Delta G_f^\circ$	414.98 (calculated)	kJ/mol	
Heat Capacity at Constant Pressure	$C_p$	See Shomate Equation parameters below	J/(mol·K)	[1]

Calculation of Standard Gibbs Free Energy of Formation ( $\Delta G_f^\circ$ ):

The standard Gibbs free energy of formation was calculated using the following equation[2][3][4]:

$$\Delta G_f^\circ = \Delta H_f^\circ - T\Delta S^\circ$$

Where:

- $\Delta H_f^\circ$  is the standard enthalpy of formation of the CN radical.
- T is the standard temperature (298.15 K).
- $\Delta S^\circ$  is the standard molar entropy, calculated from the standard molar entropies of the constituent elements in their standard states (Graphite and N<sub>2</sub> gas). The standard entropy change for the formation reaction  $C(\text{graphite}) + 0.5 N_2(g) \rightarrow CN(g)$  is calculated as:  $\Delta S^\circ_f = S^\circ(CN) - [S^\circ(C, \text{graphite}) + 0.5 * S^\circ(N_2)]$   $\Delta S^\circ_f = 202.64 \text{ J/(mol·K)} - [5.74 \text{ J/(mol·K)} + 0.5 * 191.61 \text{ J/(mol·K)}] = 101.095 \text{ J/(mol·K)}$
- $\Delta G_f^\circ = 435.14 \text{ kJ/mol} - (298.15 \text{ K} * 0.101095 \text{ kJ/(mol·K)}) = 405.0 \text{ kJ/mol}$

Shomate Equation for Heat Capacity (Cp):

The heat capacity of the CN radical as a function of temperature can be calculated using the Shomate equation<sup>[1]</sup>:

$$C_p(t) = A + Bt + Ct^2 + D \cdot t^3 + E/t^2$$

where  $t$  = temperature (K) / 1000. The coefficients for the CN radical are provided in the table below<sup>[1]</sup>:

Temperature Range (K)	A	B	C	D	E
298 - 1100	26.32878	3.322704	8.590883	-4.875490	0.107055
1100 - 6000	21.01661	9.770603	-1.022633	0.013773	4.541439

## Experimental Protocols

The determination of the thermodynamic properties of a transient species like the CN radical requires sophisticated experimental techniques. The following sections detail the methodologies for key experiments.

### Laser-Induced Fluorescence (LIF) Spectroscopy for Spectroscopic Constants and State Distributions

Laser-induced fluorescence is a highly sensitive and selective method used to probe the electronic structure of molecules and radicals, providing data necessary for the calculation of thermodynamic properties from statistical mechanics.

Methodology:

- **Radical Generation:** CN radicals are typically produced in a flow-through reactor or a pulsed photolysis system. A common precursor is cyanogen (C<sub>2</sub>N<sub>2</sub>) or cyanogen bromide (BrCN), which is photolyzed using a pulsed UV laser (e.g., an excimer laser at 193 nm or 248 nm)<sup>[5]</sup> <sup>[6]</sup>. The precursor is seeded in an inert carrier gas, such as argon or helium, at low pressure.

- **Excitation:** A tunable pulsed dye laser is used to excite the CN radicals from their ground electronic state ( $X^2\Sigma^+$ ) to an excited electronic state (e.g., the  $B^2\Sigma^+$  state)[7]. The laser wavelength is scanned across the absorption bands of the radical.
- **Fluorescence Detection:** As the excited radicals relax back to the ground state, they emit fluorescence. This fluorescence is collected at a right angle to the laser beam using a lens system and focused onto the entrance slit of a monochromator or through a bandpass filter to isolate the fluorescence signal from scattered laser light and other emissions. A photomultiplier tube (PMT) is used to detect the fluorescence signal[7].
- **Signal Processing:** The signal from the PMT is processed using a boxcar averager or a digital oscilloscope to improve the signal-to-noise ratio. The time evolution of the fluorescence signal can also be recorded to determine the lifetime of the excited state.
- **Data Analysis:** The resulting LIF spectrum consists of a series of peaks corresponding to different rovibronic transitions. By analyzing the positions and intensities of these peaks, spectroscopic constants such as rotational constants ( $B$ ), vibrational frequencies ( $\omega_e$ ), and electronic term energies ( $T_e$ ) can be determined. These constants are then used in statistical mechanics calculations to derive thermodynamic properties like entropy and heat capacity.

## Photoelectron Spectroscopy for Electron Affinity and Thermochemical Data

Photoelectron spectroscopy provides a direct measurement of the electron affinity of a radical, which is a key value in thermochemical cycles for determining bond dissociation energies and enthalpies of formation.

Methodology:

- **Anion Generation:** A precursor gas containing the cyano group (e.g., acetonitrile,  $\text{CH}_3\text{CN}$ ) is introduced into a pulsed supersonic expansion. An electrical discharge or electron impact within the expansion generates the cyanide anion ( $\text{CN}^-$ )[8].
- **Ion Trapping and Mass Selection:** The generated anions are guided into a time-of-flight (TOF) mass spectrometer, where they are trapped and mass-selected to isolate the  $\text{CN}^-$  ions[8].

- **Photodetachment:** The mass-selected CN<sup>-</sup> anions are intersected by a fixed-frequency pulsed laser beam (e.g., the second or third harmonic of a Nd:YAG laser)[8]. The laser photon energy is sufficient to detach an electron from the anion, producing a neutral CN radical and a free electron.
- **Electron Energy Analysis:** The kinetic energy of the photodetached electrons is measured using a magnetic-bottle electron spectrometer or a velocity-map imaging (VMI) spectrometer.
- **Data Analysis:** The electron binding energy is calculated by subtracting the measured kinetic energy of the electron from the photon energy of the laser. The resulting photoelectron spectrum shows peaks corresponding to transitions from the ground state of the anion to the ground and excited vibrational states of the neutral radical. The energy of the transition to the vibrational ground state of the neutral radical gives the adiabatic electron affinity (EA) of the CN radical. This EA value can be used in thermochemical cycles, such as the following, to determine bond dissociation energies (BDE):  $\text{BDE}(\text{H-CN}) = \Delta_{\text{acidH}}(\text{HCN}) - \text{EA}(\text{CN}) + \text{IP}(\text{H})$  where  $\Delta_{\text{acidH}}$  is the gas-phase acidity and IP is the ionization potential.

## Mass Spectrometry for Enthalpy of Formation

Mass spectrometric techniques, particularly those involving photoionization or dissociative electron attachment, are powerful tools for determining the enthalpy of formation of radicals.

### Methodology:

- **Radical Generation:** CN radicals are produced in a high-temperature effusive source or a flow tube reactor. For instance, heating a mixture of graphite and nitrogen gas can produce a vapor containing CN radicals.
- **Ionization:** The gas stream containing the CN radicals is introduced into the ionization region of a mass spectrometer. Ionization is typically achieved through electron impact or photoionization using a tunable vacuum ultraviolet (VUV) light source, such as a synchrotron or a discharge lamp.
- **Mass Analysis:** The resulting ions are mass-analyzed using a quadrupole or time-of-flight mass spectrometer to separate the CN<sup>+</sup> ions from other species.

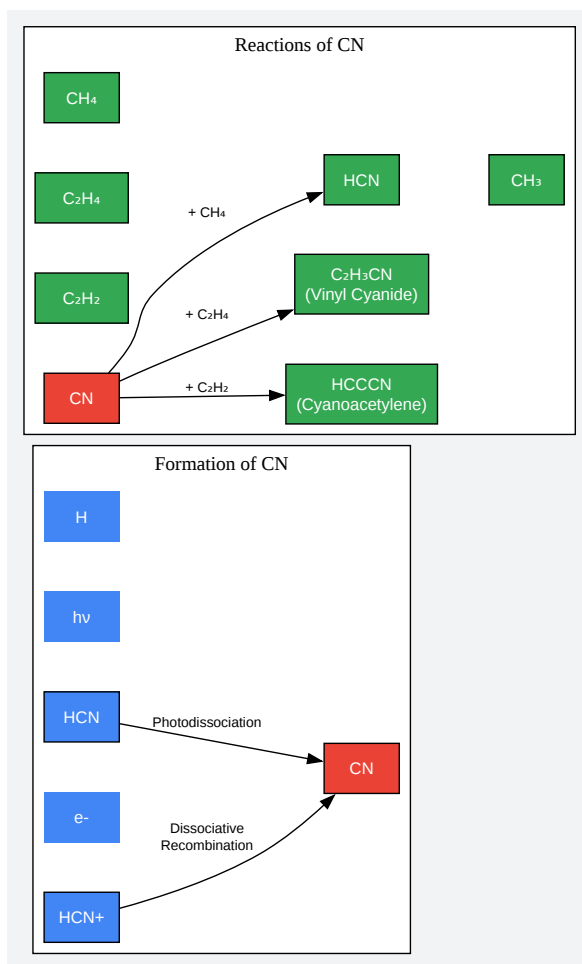
- **Appearance Energy Measurement:** The ion signal for CN<sup>+</sup> is monitored as a function of the electron or photon energy. The minimum energy required to produce the CN<sup>+</sup> ion from the CN radical is the ionization energy of CN. To determine the enthalpy of formation, a precursor molecule like cyanogen (C<sub>2</sub>N<sub>2</sub>) can be used. The appearance energy (AE) for the formation of CN<sup>+</sup> from the dissociative ionization of C<sub>2</sub>N<sub>2</sub> is measured:  $\text{C}_2\text{N}_2 + h\nu \rightarrow \text{CN}^+ + \text{CN} + \text{e}^-$
- **Data Analysis:** The enthalpy of formation of the CN radical can be calculated using the following relationship:  $\text{AE}(\text{CN}^+ \text{ from C}_2\text{N}_2) = \Delta\text{Hf}^\circ(\text{CN}^+) + \Delta\text{Hf}^\circ(\text{CN}) - \Delta\text{Hf}^\circ(\text{C}_2\text{N}_2)$  By combining this with the ionization energy of CN (which gives  $\Delta\text{Hf}^\circ(\text{CN}^+) = \Delta\text{Hf}^\circ(\text{CN}) + \text{IE}(\text{CN})$ ), the enthalpy of formation of the CN radical can be determined.

## Mandatory Visualizations

The following diagrams illustrate key reaction pathways involving the CN radical, rendered using the DOT language for Graphviz.

## Reaction Pathways in Astrochemistry

In the cold, dense environments of the interstellar medium, the CN radical is a key participant in the formation of more complex organic molecules.

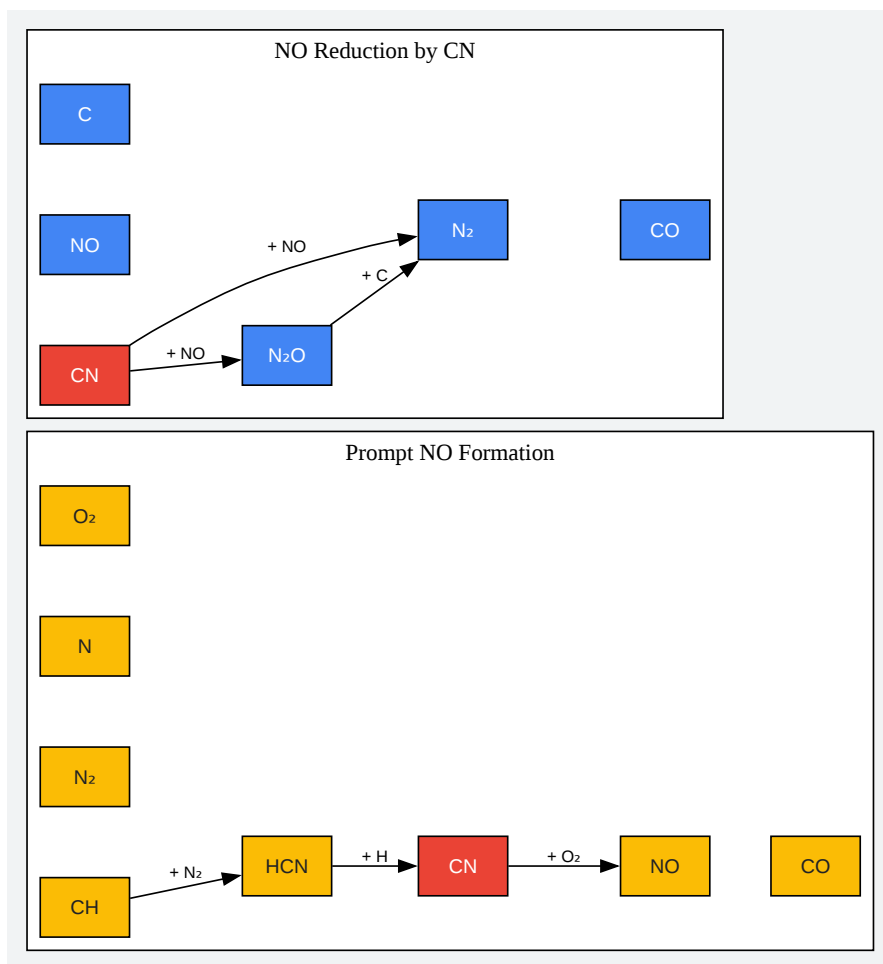


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Astrochemical reaction pathways involving the CN radical.

## Reaction Pathways in Combustion Chemistry

In high-temperature combustion environments, the CN radical is an important intermediate in the formation and destruction of nitrogen oxides (NO<sub>x</sub>).



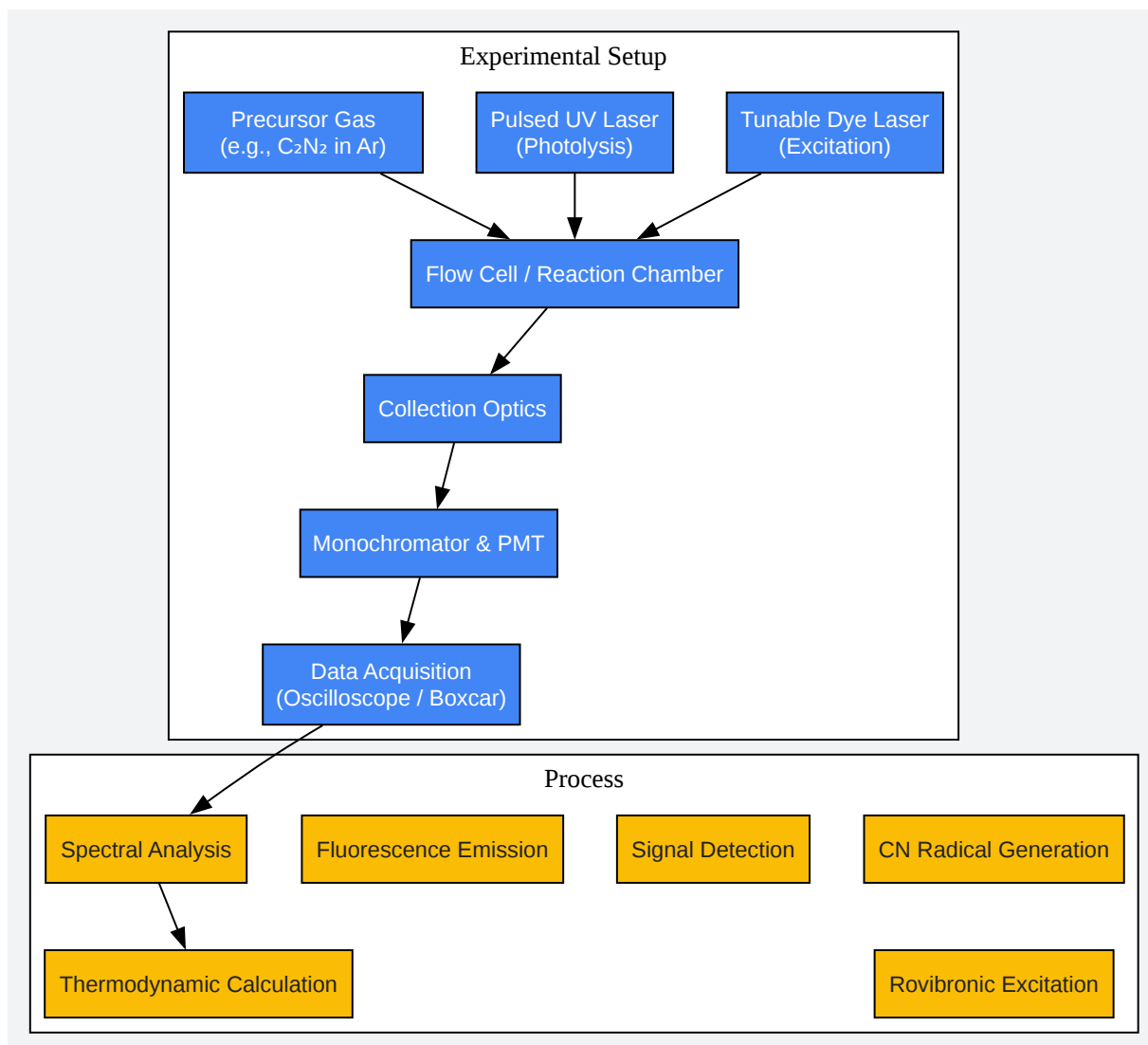
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Key combustion reaction pathways involving the CN radical.

## Experimental Workflow for Laser-Induced Fluorescence

This diagram outlines the general workflow for determining spectroscopic properties of the CN radical using Laser-Induced Fluorescence.





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Workflow for LIF spectroscopy of the CN radical.

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- To cite this document: BenchChem. [An In-depth Technical Guide to the Thermodynamic Properties of the CN Radical]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235096#thermodynamic-properties-of-the-cn-radical>]

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